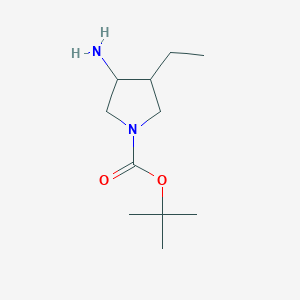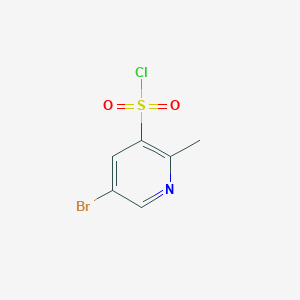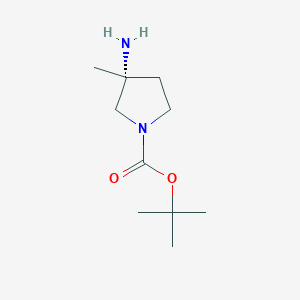
(R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate” is C10H20N2O2 . The InChI code is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 .
Physical And Chemical Properties Analysis
“®-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate” is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Environmental and Analytical Considerations
Studies on related compounds, such as Synthetic Phenolic Antioxidants (SPAs) and Methyl Tert-Butyl Ether (MTBE), provide insights into the environmental occurrence, fate, and potential for human exposure to similar chemical structures. SPAs, for example, have been detected in various environmental matrices and human samples, indicating widespread exposure and environmental persistence. Their transformation products may pose greater toxicity risks than the parent compounds, suggesting a need for further research into the environmental behaviors of novel compounds, including those with tert-butyl groups (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
The microbial degradation of MTBE, a compound structurally related to (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate, underlines the importance of understanding the biodegradability of tert-butyl-containing compounds in various redox conditions. This knowledge is crucial for assessing the environmental fate of such compounds and their potential accumulation as pollutants. Although MTBE and its byproduct TBA (tert-Butyl Alcohol) show some biodegradability under aerobic conditions, their degradation under anaerobic conditions, particularly in methanogenic environments, remains uncertain. This raises questions about the persistence and recalcitrance of similar structures in the subsurface and the effectiveness of biodegradation as a remediation strategy (Schmidt et al., 2004).
Synthetic Applications and Potential
The research into the synthetic applications of compounds with tert-butyl groups, including those related to (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate, indicates their potential utility in pharmaceutical synthesis, such as in the case of Vandetanib. Vandetanib's synthetic routes involve intermediates with tert-butyl groups, highlighting the chemical versatility and importance of such structures in the development of therapeutically valuable compounds. This suggests a broader application of (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate in synthetic organic chemistry, potentially leading to new pharmaceuticals or other valuable chemical entities (Mi, 2015).
Safety and Hazards
This compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-amino-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWEDDXBNZACB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817789-07-3 | |
| Record name | tert-butyl (3R)-3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
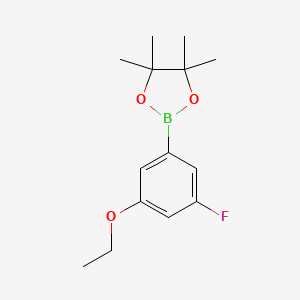


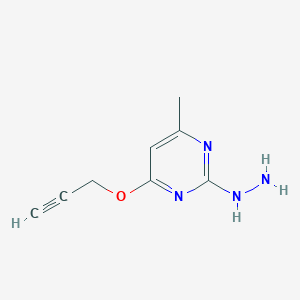

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
